REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9]C)=[CH:5][C:4]=1[NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].[C:19](O[IH]C1C=CC=CC=1[IH]OC(=O)C)(=[O:21])C>C(OCC)(=O)C>[CH3:1][O:2][C:3]1([O:21][CH3:19])[C:4]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:5][C:6](=[O:9])[CH:7]=[CH:8]1
|
Name
|
solution
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC)NC(OC(C)(C)C)=O
|
Name
|
bis(acetoxyiodo) benzene
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[IH]C1=C(C=CC=C1)[IH]OC(C)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then brought to room temperature
|
Type
|
WASH
|
Details
|
rinsed with water, dilute hydrochloric acid, and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous was back-extracted once with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration, and solvent evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting liquid was purified over silica gel using a gradient of ethyl acetate (0 to 2%) in heptane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1(C=CC(C=C1NC(OC(C)(C)C)=O)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 22.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |